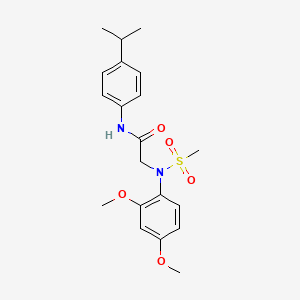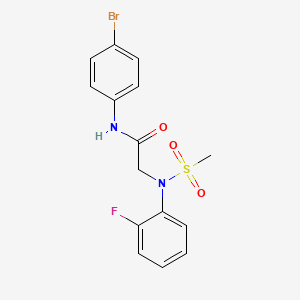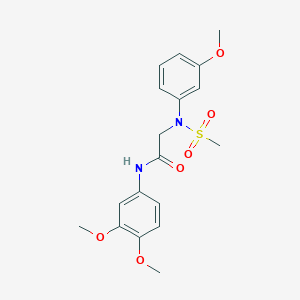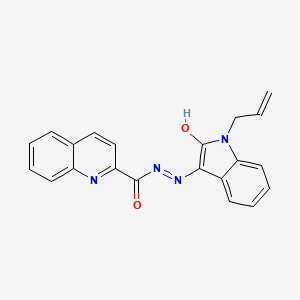![molecular formula C18H19N3O5 B3452714 4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B3452714.png)
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide
Overview
Description
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide, also known as MNPA, is a chemical compound that belongs to the class of nitrobenzamides. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been implicated in the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, MNPA has attracted significant attention as a potential therapeutic agent for these diseases.
Mechanism of Action
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to its substrate proteins. This leads to the inhibition of various cellular processes that are regulated by CK2, including cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways that are involved in cancer development and progression. This compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models of inflammation and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for CK2 inhibition, its relatively low toxicity, and its ability to induce apoptosis in cancer cells. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy, and its potential off-target effects on other kinases or cellular processes.
Future Directions
There are several future directions for research on 4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide, including the development of more potent and selective CK2 inhibitors based on the this compound scaffold, the investigation of the molecular mechanisms underlying its anti-cancer and neuroprotective effects, and the evaluation of its efficacy and safety in preclinical and clinical trials for various diseases. This compound may also have potential applications in other fields, such as drug discovery and chemical biology.
Scientific Research Applications
4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide has been extensively studied in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer therapy.
properties
IUPAC Name |
4-methoxy-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-25-17-7-2-13(12-16(17)21(23)24)18(22)19-14-3-5-15(6-4-14)20-8-10-26-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWSTGVNXGEKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-chloro-4-methoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3452643.png)
![N~2~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452648.png)

![N~1~-(2-bromophenyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452662.png)
![N-(4-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)acetamide](/img/structure/B3452691.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B3452699.png)
![3-methyl-4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B3452719.png)
![3-bromo-5-chloro-N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-hydroxybenzamide](/img/structure/B3452726.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dichlorobenzenesulfonamide](/img/structure/B3452729.png)

